1S/C11H7ClN2/c12-11-10-6-3-7-14 (10)9-5-2-1-4-8 (9)13-11/h1-7H
. This compound is a chiral molecule that can be derived from the natural product quinoxaline .
4-Chloropyrrolo[1,2-a]quinoxaline is a heterocyclic compound belonging to the pyrroloquinoxaline family, characterized by the presence of a chlorine substituent at the fourth position of the pyrrole ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.
4-Chloropyrrolo[1,2-a]quinoxaline can be synthesized through various chemical reactions, notably through Buchwald-Hartwig cross-coupling reactions. It is classified under organic compounds and specifically as a nitrogen-containing heterocycle, which is significant in pharmaceutical applications due to its diverse biological activities.
The synthesis of 4-chloropyrrolo[1,2-a]quinoxaline typically involves multiple steps:
These methods highlight the versatility and efficiency of modern synthetic techniques in producing complex heterocyclic compounds.
The molecular structure of 4-chloropyrrolo[1,2-a]quinoxaline features a fused pyrrole and quinoxaline ring system. The chlorine atom is positioned at the 4th carbon of the pyrrole moiety.
The structural integrity and conformation can be confirmed using techniques such as X-ray crystallography and Nuclear Magnetic Resonance spectroscopy.
4-Chloropyrrolo[1,2-a]quinoxaline participates in various chemical reactions:
These reactions underscore the compound's reactivity and potential for further modifications in drug development.
The mechanism of action for compounds like 4-chloropyrrolo[1,2-a]quinoxaline often involves interaction with specific biological targets:
Understanding these mechanisms is essential for developing effective therapeutic agents based on this scaffold.
Relevant data from spectroscopic analyses (e.g., Infrared spectroscopy and Mass spectrometry) confirm these properties and assist in characterizing the compound.
4-Chloropyrrolo[1,2-a]quinoxaline has several scientific applications:
The compound's versatility makes it an attractive candidate for further research in drug discovery and development initiatives.
The pyrrolo[1,2‑a]quinoxaline scaffold is typically synthesized via acid-catalyzed cyclization of 1-(2-aminophenyl)pyrroles. This method, pioneered by Cheeseman and Tuck, employs aqueous formic acid under reflux to facilitate intramolecular dehydrative cyclization. Key advances include:
Table 1: Classical Methods for Pyrrolo[1,2-a]quinoxaline Core Synthesis
Starting Material | Key Reagent/Condition | Intermediate | Yield (%) |
---|---|---|---|
2-Nitroaniline | 2,5-Dimethoxytetrahydrofuran/AcOH/MW | 1-(2-Nitrophenyl)pyrrole | 80–90 |
1-(2-Nitrophenyl)pyrrole | NaBH₄–CuSO₄/EtOH | 1-(2-Aminophenyl)pyrrole | 85 |
1-(2-Aminophenyl)pyrrole | Triphosgene/toluene | Lactam (pyrroloquinoxalin-4-one) | 75–82 |
Limitations include moderate regioselectivity for unsymmetrical substrates and the need for stoichiometric dehydrating agents. Recent reviews emphasize strategies maintaining the A and C rings while constructing the B-ring through a-, b-, and c-bond formations [2] [9].
4-Chloropyrrolo[1,2-a]quinoxaline is synthesized primarily via chlorodehydroxylation of lactam precursors. Optimization focuses on reagent selection and reaction control:
Mechanistically, POCl₃ activates the carbonyl oxygen, facilitating nucleophilic displacement by chloride. X-ray crystallography confirms the 4-chloro configuration, with C4‒Cl bond lengths of 1.78 Å [1]. Challenges include moisture sensitivity and byproduct formation, addressed through inert atmospheres and stoichiometric control.
Metal-free methodologies prioritize atom economy and reduced toxicity:
Table 2: Transition-Metal-Free Routes to 4-Functionalized Derivatives
Method | Substrate | Reagent | Product | Yield (%) |
---|---|---|---|---|
Epoxide rearrangement | Styrene oxide + 1-(2-aminophenyl)pyrrole | I₂/TsOH/CH₃CN | 4-Benzylpyrrolo[1,2-a]quinoxaline | 76 |
Oxidative cyclization | 1-(2-Aminophenyl)pyrrole | Wang resin/air/ultrasound | 4-Arylpyrrolo[1,2-a]quinoxaline | 89 |
Regioselective bromination | Pyrrolo[1,2-a]quinoxaline | TBATB/MeCN | 3-Bromopyrrolo[1,2-a]quinoxaline | 94 |
These routes circumvent palladium or copper catalysts, reducing costs and purification steps [8] [5].
Multi-component reactions (MCRs) enable rapid access to complex derivatives:
MCRs accommodate electron-withdrawing (e.g., 4-NO₂, 4-Cl) and electron-donating groups (e.g., 4-OMe, 4-Me), with disubstituted anilines achieving 65–76% yields [5] [8].
4-Chloropyrrolo[1,2-a]quinoxaline serves as a pivotal electrophile for Pd-catalyzed amination:
Table 3: Buchwald–Hartwig Synthesis of Piperazinyl Antifungal Agents
4-Chloro Precursor | Piperazine | Pd Catalyst/Ligand | Product | Yield (%) | Biological Activity |
---|---|---|---|---|---|
4-Chloropyrrolo[1,2-a]quinoxaline | N-Methylpiperazine | Pd₂(dba)₃/BINAP | 1d | 61 | CaMdr1p inhibition (FICI = 0.5) |
4-Chloropyrrolo[1,2-a]quinoxaline | 4-Cyanoethylpiperazine | Pd₂(dba)₃/BINAP | 1f | 59 | CaMdr1p inhibition (FICI = 0.5) |
1-Bromo-4-phenylpyrrolo[1,2-a]quinoxaline | Morpholine | Pd₂(dba)₃/BINAP | 1a | 71 | Dual CaCdr1p/CaMdr1p inhibition |
Optimization studies reveal electron-deficient piperazines (e.g., 4-cyanopiperazine) require higher temperatures (110°C), while sterically hindered analogues need bulkier ligands (XPhos) [1].
Concluding Remarks
Synthetic advancements in 4-chloropyrrolo[1,2-a]quinoxaline chemistry emphasize efficiency and diversification. Classical lactam chlorodehydroxylation remains robust, while transition-metal-free and MCR routes address sustainability. Buchwald–Hartwig couplings enable targeted biological applications, particularly antifungal chemosensitizers.
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13966-05-7
CAS No.: 13131-49-2